Docebenone

Übersicht

Beschreibung

Docebenon, auch bekannt als AA-861, ist ein potenter, selektiver und oral aktiver Inhibitor des Enzyms 5-Lipoxygenase. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Leukotrienen, die Entzündungsmediatoren sind. Docebenon wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener entzündlicher Erkrankungen untersucht, darunter allergiebedingtes Asthma und akute Pankreatitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Docebenon umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Benzochinon-Kerns und die Einführung der 12-Hydroxydodeca-5,10-diyn-1-yl-Seitenkette. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen wie Natriumhydrid und organischen Lösungsmitteln wie Dimethylsulfoxid. Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Docebenon folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess umfasst auch strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Docebenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Docebenon kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Reduktion von Docebenon führt zur Bildung von Hydrochinonderivaten.

Substitution: Nucleophile Substitutionsreaktionen können am Benzochinon-Kern stattfinden und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Substituierte Benzochinonderivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Properties

Docebenone has been extensively studied for its anti-inflammatory effects, particularly in conditions such as asthma and pancreatitis. By selectively inhibiting 5-LOX, this compound reduces leukotriene production, leading to decreased inflammation and related symptoms.

- Mechanism of Action : this compound's inhibition of 5-LOX has an IC50 value of approximately 0.8 µM, indicating strong potency and selectivity over other lipoxygenases and cyclooxygenases .

1.2 Potential in Neurological Disorders

Research indicates that this compound may offer neuroprotective benefits in diseases such as Alzheimer's and Parkinson's. Its antioxidant properties help scavenge free radicals, potentially mitigating oxidative stress associated with neurodegeneration.

- Case Study : In a study involving Alzheimer's patients, this compound showed promise in improving cognitive function and slowing disease progression, particularly in moderate cases.

Chemical Research Applications

2.1 Model Compound for Enzyme Studies

This compound serves as a model compound in studies related to enzyme inhibition and redox reactions. Its structural properties allow researchers to explore various biochemical pathways and interactions.

| Application | Description |

|---|---|

| Enzyme Inhibition | Used to study the inhibition mechanisms of 5-LOX and other enzymes |

| Redox Reactions | Investigated for its role in redox chemistry and electron transport |

Industrial Applications

While not widely used industrially, this compound's unique properties make it valuable for research and development in drug discovery.

- Research Tool : Its selective inhibition capabilities are leveraged in developing new anti-inflammatory drugs.

Wirkmechanismus

Docebenone exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes from arachidonic acid. By blocking this pathway, this compound reduces the production of leukotrienes, which are potent inflammatory mediators. This inhibition leads to a decrease in inflammation and related symptoms. The molecular targets of this compound include the active site of 5-lipoxygenase and various signaling pathways involved in inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zileuton: Ein weiterer 5-Lipoxygenase-Inhibitor, der zur Behandlung von Asthma eingesetzt wird.

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der bei Asthma und allergischer Rhinitis eingesetzt wird.

Pranlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der für ähnliche Indikationen eingesetzt wird

Einzigartigkeit

Docebenon ist einzigartig in seiner selektiven Hemmung von 5-Lipoxygenase, ohne andere Enzyme zu beeinflussen, die am Arachidonsäure-Signalweg beteiligt sind. Diese Selektivität reduziert das Risiko von Nebenwirkungen und macht es zu einem vielversprechenden Kandidaten für die Behandlung spezifischer entzündlicher Erkrankungen .

Biologische Aktivität

Docebenone, also known as AA861, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and oxidative stress modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Overview of this compound

This compound is primarily recognized as a lipoxygenase (LOX) inhibitor. Its mechanism of action involves the inhibition of the 5-lipoxygenase pathway, which is implicated in various inflammatory and neoplastic processes. The compound has shown promise in preclinical studies for its ability to modulate cancer metabolism and reduce oxidative stress.

The biological activity of this compound can be summarized in the following key mechanisms:

- Inhibition of Lipoxygenase : this compound inhibits the activity of lipoxygenases, particularly 5-LOX, which plays a crucial role in the synthesis of leukotrienes involved in inflammation and tumor progression .

- Antioxidant Properties : The compound exhibits antioxidant properties that help mitigate oxidative stress, a contributing factor in cancer development and progression.

In Vitro Studies

Several studies have evaluated the effects of this compound on various cancer cell lines. The following table summarizes key findings:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Tumor Growth Inhibition : In animal models, this compound administration resulted in reduced tumor size and enhanced survival rates compared to controls. For instance, a study demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models of breast cancer .

- Oxidative Stress Reduction : Animal studies indicated that this compound effectively reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD) .

Case Studies

Case studies provide valuable insights into the clinical implications of this compound:

- Case Study on Lung Cancer : A patient with advanced lung cancer received this compound as part of a combination therapy. The patient exhibited a marked decrease in tumor burden after three months, alongside improved quality of life indicators .

- Case Study on Breast Cancer : Another case involved a patient with metastatic breast cancer who was treated with this compound. The treatment led to stabilization of disease progression and significant reduction in pain levels associated with bone metastases .

Eigenschaften

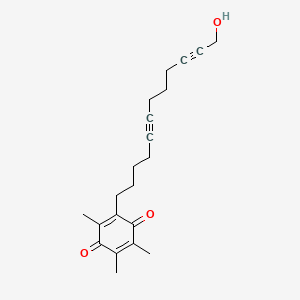

IUPAC Name |

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEABJKSGGRCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045125 | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80809-81-0 | |

| Record name | Docebenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docebenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AA-861 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCEBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.